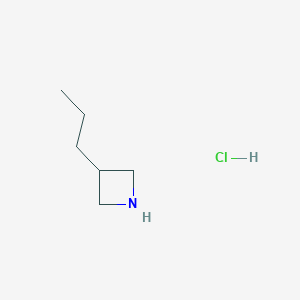

3-Propyl-azetidine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Propyl-azetidine HCl is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-Propyl-azetidine HCl, often involves [2+2] cycloaddition reactions, metal-catalyzed reactions, and C(sp3)–H functionalization . One common method involves the reaction of a suitable amine with an epoxide under acidic conditions to form the azetidine ring .

Industrial Production Methods

Industrial production of azetidines typically involves the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity . For example, the preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride involves the reaction of dimethylaniline and epoxy chloropropane in an organic solvent, followed by heating and purification to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Propyl-azetidine HCl undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various functionalized azetidines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Propyl-azetidine hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The azetidine ring structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Central Nervous System (CNS) Effects

Certain azetidine derivatives, including 3-propyl-azetidine hydrochloride, have been explored for their CNS stimulant properties. These compounds may influence neurotransmitter systems, offering potential in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Organic Synthesis Applications

3-Propyl-azetidine hydrochloride serves as an important intermediate in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, making it a useful building block for synthesizing more complex molecules.

Synthesis of Bioactive Compounds

The compound can be utilized in the synthesis of bioactive molecules through reactions such as:

- Alkylation : The azetidine nitrogen can be alkylated to form more complex amines.

- Cyclization Reactions : It can serve as a precursor for cyclization reactions that yield other heterocyclic compounds .

As a Chiral Building Block

The stereochemistry of 3-propyl-azetidine hydrochloride makes it valuable in asymmetric synthesis. It can be used to create chiral centers in the synthesis of pharmaceuticals, enhancing the efficacy and reducing side effects associated with racemic mixtures .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azetidine derivatives, including those based on 3-propyl-azetidine hydrochloride. The results showed significant inhibition against S. aureus and E. coli, with some derivatives demonstrating potency comparable to standard antibiotics .

Case Study 2: CNS Activity

In another investigation, researchers synthesized several azetidine derivatives and assessed their effects on neurotransmitter release in vitro. The study found that certain modifications to the azetidine ring enhanced CNS activity, suggesting potential therapeutic applications in neuropharmacology .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| CNS stimulants | Potential treatment for ADHD and narcolepsy | |

| Organic Synthesis | Building block for complex molecules | Useful in asymmetric synthesis |

| Precursor for bioactive compounds | Participates in alkylation and cyclization reactions |

Mécanisme D'action

The mechanism of action of 3-Propyl-azetidine HCl involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring makes it reactive towards nucleophiles and electrophiles, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the azetidine ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.

Uniqueness

3-Propyl-azetidine HCl is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This unique combination of properties makes it a valuable compound in various fields of research and industry .

Activité Biologique

3-Propyl-azetidine hydrochloride is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article will explore the biological activity of 3-Propyl-azetidine HCl, including its synthesis, pharmacological properties, and relevant research findings.

This compound is characterized by its four-membered nitrogen-containing heterocycle structure. The synthesis of this compound typically involves various methods including alkylation and cyclization processes. While specific synthetic routes for this compound are not extensively documented, azetidine derivatives are generally synthesized through:

- Alkylation of amines : Using alkyl halides to introduce propyl groups.

- Cyclization reactions : Forming the azetidine ring through nucleophilic attack on carbon electrophiles.

Biological Activity Overview

Azetidine derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity : Some azetidine compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as breast and prostate cancer cells .

- Antimicrobial Properties : Azetidine derivatives have been explored for their antibacterial activities, particularly against resistant strains of bacteria. They may act as adjuvants to enhance the efficacy of existing antibiotics .

- Cytotoxic Effects : Studies have indicated that certain azetidine derivatives can induce cytotoxicity in specific cancer cell lines, with IC50 values indicating their potency .

Anticancer Studies

A study on azetidinone derivatives highlighted their cytostatic activity against several cancerous cell lines. Compounds similar to 3-Propyl-azetidine showed IC50 values ranging from 14.5 µM to 97.9 µM against various cancer cell lines, indicating moderate anticancer potential . Notably, the compound trans-11f was identified as an effective adjuvant for enhancing antibiotic efficacy against resistant strains .

Mechanistic Insights

Research into the mechanisms of action for azetidine compounds has revealed that they may interfere with critical cellular pathways involved in cancer progression. For instance:

- Inhibition of Protein Methylation : Some azetidine derivatives have been shown to inhibit protein arginine methyltransferase (PRMT) activity, which is crucial for various cellular functions including gene expression and ribosome maturation .

Comparative Analysis of Azetidine Derivatives

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Potential anticancer | Not yet determined | Further studies needed |

| Azetidinone Derivative | Anticancer | 14.5 - 97.9 | Effective against multiple cancer lines |

| Compound trans-11f | Antibiotic adjuvant | Not specified | Enhances efficacy against resistant strains |

Conclusion and Future Directions

The biological activity of 3-Propyl-azetidine hydrochloride remains largely unexplored, with preliminary insights suggesting potential applications in oncology and antimicrobial therapy. Future research should focus on:

- In vitro and in vivo studies : To evaluate the pharmacological effects and mechanisms of action.

- Structure-activity relationship (SAR) studies : To optimize the compound's efficacy and reduce toxicity.

- Clinical trials : To assess safety and therapeutic potential in humans.

Propriétés

IUPAC Name |

3-propylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEZOBUAZNQAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.